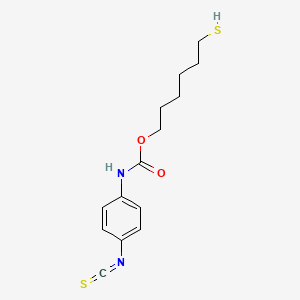![molecular formula C16H21NO3S B14187815 4-tert-Butyl-2-[(4-nitrophenyl)sulfanyl]cyclohexan-1-one CAS No. 928839-90-1](/img/structure/B14187815.png)
4-tert-Butyl-2-[(4-nitrophenyl)sulfanyl]cyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-Butyl-2-[(4-nitrophenyl)sulfanyl]cyclohexan-1-one is an organic compound that features a cyclohexanone core substituted with a tert-butyl group and a nitrophenylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-2-[(4-nitrophenyl)sulfanyl]cyclohexan-1-one typically involves the following steps:
Formation of the Cyclohexanone Core: The cyclohexanone core can be synthesized through the oxidation of cyclohexanol using oxidizing agents such as sodium hypochlorite or potassium permanganate.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Attachment of the Nitrophenylsulfanyl Group: The nitrophenylsulfanyl group can be introduced through a nucleophilic substitution reaction. This involves reacting 4-nitrothiophenol with the cyclohexanone derivative in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
4-tert-Butyl-2-[(4-nitrophenyl)sulfanyl]cyclohexan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrophenylsulfanyl group can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
科学的研究の応用
4-tert-Butyl-2-[(4-nitrophenyl)sulfanyl]cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 4-tert-Butyl-2-[(4-nitrophenyl)sulfanyl]cyclohexan-1-one involves its interaction with molecular targets such as enzymes and receptors. The nitrophenylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting enzyme activity. The compound may also interact with cellular membranes, affecting membrane fluidity and function.
類似化合物との比較
Similar Compounds
4-tert-Butylcyclohexanone: Similar structure but lacks the nitrophenylsulfanyl group.
4-tert-Butyl-2-nitrophenol: Contains a nitrophenyl group but lacks the cyclohexanone core.
4-tert-Butyl-2-iodo-1-nitrobenzene: Similar aromatic substitution but with an iodine atom instead of a sulfanyl group.
Uniqueness
4-tert-Butyl-2-[(4-nitrophenyl)sulfanyl]cyclohexan-1-one is unique due to the presence of both the cyclohexanone core and the nitrophenylsulfanyl group
特性
CAS番号 |
928839-90-1 |
|---|---|
分子式 |
C16H21NO3S |
分子量 |
307.4 g/mol |
IUPAC名 |
4-tert-butyl-2-(4-nitrophenyl)sulfanylcyclohexan-1-one |
InChI |
InChI=1S/C16H21NO3S/c1-16(2,3)11-4-9-14(18)15(10-11)21-13-7-5-12(6-8-13)17(19)20/h5-8,11,15H,4,9-10H2,1-3H3 |
InChIキー |
XPSULEWKTKEJKW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1CCC(=O)C(C1)SC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amino}ethan-1-ol](/img/structure/B14187736.png)
![5,7-Dichloro-4-ethoxy-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B14187748.png)
![[Sulfanediylbis(methylenenaphthalene-7,2-diyl)]dimethanethiol](/img/structure/B14187750.png)
![5-Bromo-1-chloro-3-methyl-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14187755.png)
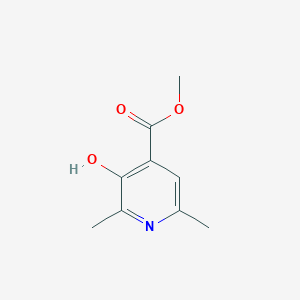
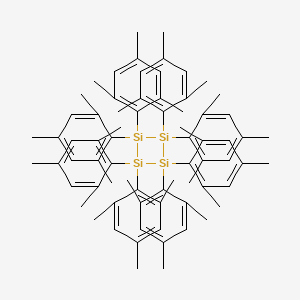
![3-{[2,5-Bis(dodecyloxy)-4-iodophenyl]ethynyl}-1,10-phenanthroline](/img/structure/B14187793.png)
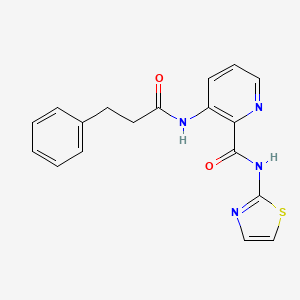
![{[9-(4-Methylbenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B14187801.png)
![1-Methyl-4-(propan-2-yl)bicyclo[2.2.2]octane-2,3-dicarboxylic acid](/img/structure/B14187805.png)
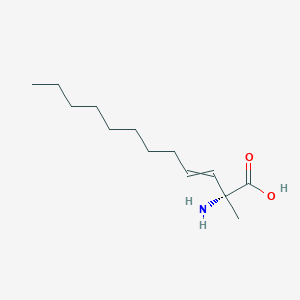
![4-{5-[(Piperidin-1-yl)methyl]thiophen-2-yl}benzoic acid](/img/structure/B14187816.png)

